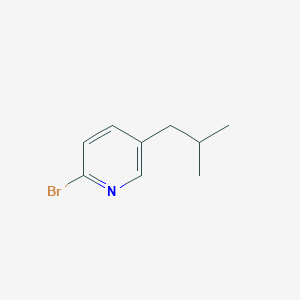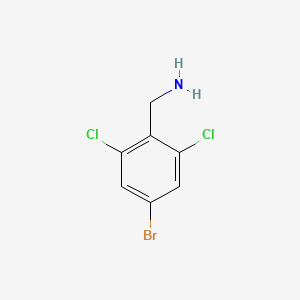
(4-Bromo-2,6-dichlorophenyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Bromo-2,6-dichlorophenyl)methanamine is an organic compound with the molecular formula C7H6BrCl2N It is a derivative of methanamine, where the phenyl ring is substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-2,6-dichlorophenyl)methanamine typically involves the halogenation of phenylmethanamine. One common method is the bromination and chlorination of phenylmethanamine using bromine and chlorine reagents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the selective substitution of the phenyl ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale halogenation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-2,6-dichlorophenyl)methanamine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding nitro compounds or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Substitution: Products include various substituted phenylmethanamines.
Oxidation: Products include nitro derivatives.
Reduction: Products include primary amines.
Scientific Research Applications
(4-Bromo-2,6-dichlorophenyl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Bromo-2,6-dichlorophenyl)methanamine involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4-Bromo-2,6-difluorophenyl)methanamine
- (4-Bromo-2,6-dimethylphenyl)methanamine
Uniqueness
(4-Bromo-2,6-dichlorophenyl)methanamine is unique due to its specific halogen substitution pattern, which imparts distinct chemical reactivity and properties. Compared to its analogs, it may exhibit different reactivity in substitution and coupling reactions, making it valuable for specific synthetic applications.
Properties
Molecular Formula |
C7H6BrCl2N |
|---|---|
Molecular Weight |
254.94 g/mol |
IUPAC Name |
(4-bromo-2,6-dichlorophenyl)methanamine |
InChI |
InChI=1S/C7H6BrCl2N/c8-4-1-6(9)5(3-11)7(10)2-4/h1-2H,3,11H2 |
InChI Key |
HBJOYPGWKVTKEO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)CN)Cl)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




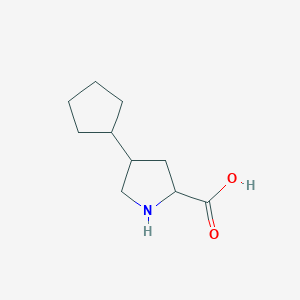

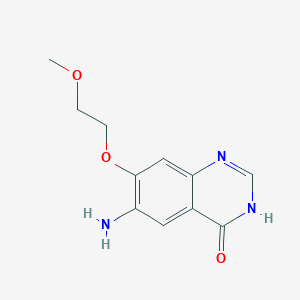

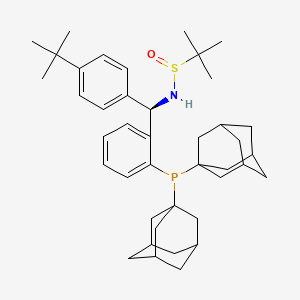
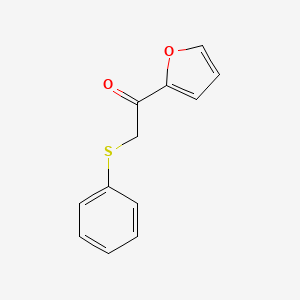
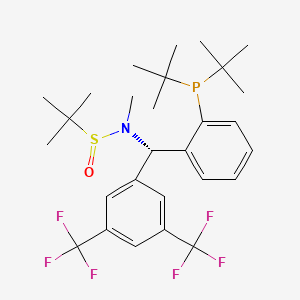
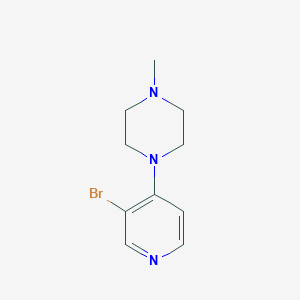
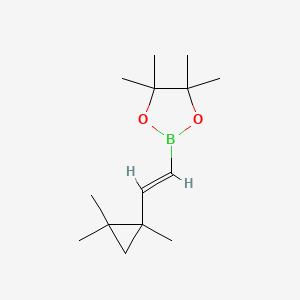

![(2Z)-6-hydroxy-7-methyl-2-[(1-methyl-1H-indol-3-yl)methylidene]-1-benzofuran-3(2H)-one](/img/structure/B13648932.png)
